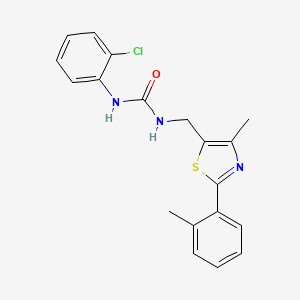

1-(2-Chlorophenyl)-3-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)urea

Description

1-(2-Chlorophenyl)-3-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)urea is a urea-based heterocyclic compound featuring a 2-chlorophenyl group and a thiazole ring substituted with methyl and o-tolyl moieties. Thiazole derivatives are widely investigated for their roles in kinase inhibition, antimicrobial activity, and enzyme modulation (e.g., hIDO1, TDO2) . The o-tolyl group (2-methylphenyl) and chlorophenyl substituents may enhance lipophilicity and influence target binding, as seen in analogs with similar substitution patterns .

Properties

IUPAC Name |

1-(2-chlorophenyl)-3-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3OS/c1-12-7-3-4-8-14(12)18-22-13(2)17(25-18)11-21-19(24)23-16-10-6-5-9-15(16)20/h3-10H,11H2,1-2H3,(H2,21,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVQRWLWGNPGPKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)NC3=CC=CC=C3Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Chlorophenyl)-3-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)urea typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:

Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-haloketone.

Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with an appropriate nucleophile.

Urea Formation: The final step involves the formation of the urea moiety by reacting an isocyanate with an amine derivative.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(2-Chlorophenyl)-3-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups like nitro or carbonyl groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups such as halides.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the specific reagents used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 1-(2-Chlorophenyl)-3-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)urea typically involves the reaction of appropriate isocyanates with amines under controlled conditions. Characterization techniques such as NMR, FTIR, and mass spectrometry are employed to confirm the structure and purity of the compound.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of thiazole derivatives:

- Bacterial Inhibition : The compound has been tested against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Acinetobacter baumannii. Results indicate that it exhibits moderate to significant antibacterial activity, particularly against multidrug-resistant strains .

- Fungal Activity : In vitro assays have shown effectiveness against fungal pathogens such as Candida albicans and Cryptococcus neoformans, with some derivatives demonstrating higher inhibition rates than established antifungal agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of thiazole-based compounds:

| Substituent | Effect on Activity |

|---|---|

| Chlorophenyl group | Enhances antibacterial potency |

| Methyl groups | Modulate lipophilicity and solubility |

| Thiazole ring | Critical for biological activity |

Research indicates that modifications to the thiazole ring and substituents significantly influence the compound's biological activity, allowing for tailored designs to enhance efficacy against specific pathogens .

Clinical Applications

Given its promising antimicrobial profile, 1-(2-Chlorophenyl)-3-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)urea holds potential for development into a therapeutic agent for treating infections caused by resistant bacterial and fungal strains. Future clinical applications may include:

- Topical Antimicrobials : Formulations for skin infections.

- Systemic Treatments : Potential use in treating systemic infections in immunocompromised patients.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

Interacting with DNA: The compound may intercalate into DNA, disrupting the replication and transcription processes.

Modulating Signaling Pathways: It can influence cellular signaling pathways, leading to changes in cell proliferation, apoptosis, and other cellular processes.

Comparison with Similar Compounds

Key Compounds:

1-(4-Cyanophenyl)-3-[[3-(2-cyclopropylethynyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl]urea Structural Differences: Replaces the 2-chlorophenyl group with a 4-cyanophenyl and incorporates an imidazo-thiazole core. Activity: Demonstrated stability in hIDO1 inhibition during MD simulations (RMSD ~2.0 Å over 100 ns), suggesting strong enzyme binding . Significance: The cyanophenyl group may enhance π-π stacking in hydrophobic enzyme pockets compared to chlorophenyl.

1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(3-chlorophenyl)urea (8f) Structural Differences: Features a chloromethyl-thiazole instead of methyl/o-tolyl substitution. Activity: Moderate yield (51.2%) and molecular weight (378.0 g/mol), indicating synthetic accessibility .

Thiazole Hybrids with Heterocyclic Modifications

Key Compounds:

Pyridine-Thiazole Hybrids (e.g., 1-[4-Methyl-2-(2-pyridylamino)-thiazol-5-yl]-ethanone) Structural Differences: Substitutes o-tolyl with pyridylamino, introducing hydrogen-bonding capability. Activity: These hybrids show antitumor properties via kinase inhibition (e.g., c-Met, CDK1) . Significance: The pyridylamino group may improve solubility and target specificity compared to aryl groups.

4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4)

- Structural Differences : Integrates a triazole-pyrazole-thiazole scaffold instead of urea.

- Activity : Exhibits antimicrobial activity due to halogenated aryl groups .

- Significance : The chloro-fluorophenyl combination enhances intermolecular interactions (e.g., halogen bonding) .

Enzyme Inhibition Profiles

Antimicrobial and Anticancer Activity

- Chlorophenyl vs. Fluorophenyl : Chlorophenyl derivatives (e.g., compound 4 ) show stronger antimicrobial activity than fluorophenyl analogs, likely due to increased lipophilicity and membrane penetration.

- Thiazole vs. Thiadiazole : Thiadiazole derivatives (e.g., 1-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea ) exhibit distinct activity profiles, emphasizing the thiazole ring’s role in kinase inhibition.

Key Reactions and Yields

Structural Insights

- Planarity : Compounds with planar aryl-thiazole systems (e.g., 4 and 5 ) exhibit improved crystallinity and intermolecular interactions, critical for drug formulation.

- Substituent Effects : Methyl groups on thiazole (e.g., 4-methyl in target compound) enhance steric stability, while o-tolyl may induce conformational rigidity .

Biological Activity

1-(2-Chlorophenyl)-3-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its unique structure, characterized by a chlorophenyl group and a thiazole ring, suggests various mechanisms of action that contribute to its biological efficacy.

Chemical Structure and Properties

Molecular Formula : CHClNOS

Molecular Weight : 370.9 g/mol

CAS Number : 1448074-63-2

The compound's structure includes:

- A chlorophenyl group , which enhances lipophilicity and may influence its interaction with biological membranes.

- A thiazole ring , known for its role in various biological activities, including antimicrobial and anticancer effects.

The biological activity of 1-(2-Chlorophenyl)-3-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)urea can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, disrupting metabolic pathways crucial for cell survival.

- DNA Interaction : It has the potential to intercalate into DNA, interfering with replication and transcription processes.

- Signaling Pathway Modulation : The compound can influence cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.

Anticancer Activity

Research indicates that compounds containing thiazole moieties exhibit significant anticancer properties. For instance, studies have shown that similar derivatives can demonstrate cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | GI (μM) |

|---|---|---|

| Compound A | EKVX (lung cancer) | 1.7 |

| Compound B | RPMI-8226 (leukemia) | 21.5 |

| Compound C | OVCAR-4 (ovarian cancer) | 25.9 |

| Compound D | PC-3 (prostate cancer) | 28.7 |

In comparative studies, the anticancer activity of 1-(2-Chlorophenyl)-3-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)urea aligns with these findings, suggesting a broad-spectrum antitumor efficacy.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Thiazole derivatives often show potent activity against bacteria and fungi:

| Pathogen | Minimum Inhibitory Concentration (MIC, μg/mL) |

|---|---|

| Staphylococcus aureus | < 4 |

| Escherichia coli | < 8 |

These results indicate that the compound may be effective in treating infections caused by resistant strains.

Study on Anticancer Properties

A recent study explored the synthesis of thiazole-containing ureas and their anticancer activities. The results demonstrated that compounds similar to 1-(2-Chlorophenyl)-3-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)urea exhibited significant cytotoxicity against several cancer cell lines with varying GI values, indicating selective activity against tumor cells while sparing normal cells .

Evaluation of Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, derivatives of thiazoles were synthesized and tested against common bacterial strains. The findings revealed that these compounds not only inhibited bacterial growth effectively but also showed low toxicity towards human liver cells (HepG2), suggesting a favorable therapeutic index .

Q & A

Q. What are the optimal synthetic routes for 1-(2-Chlorophenyl)-3-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)urea?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the thiazole core. For example, the thiazole ring can be constructed via Hantzsch thiazole synthesis using α-bromo ketones and thiourea derivatives. Subsequent alkylation of the thiazole nitrogen with a chlorophenyl urea precursor is critical. Key steps include:

- Thiazole formation : React 4-methyl-2-(o-tolyl)thiazol-5-ylmethyl bromide with thiourea under reflux in ethanol with catalytic acetic acid .

- Urea coupling : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the 2-chlorophenyl urea moiety to the thiazole methyl group. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yield (>75%) .

Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation?

- Methodological Answer :

- X-ray crystallography : Resolves stereochemical ambiguities and confirms the spatial arrangement of the chlorophenyl and o-tolyl groups. For example, similar urea-thiazole derivatives have been analyzed using Mo Kα radiation (λ = 0.71073 Å) with R-factor < 0.05 .

- NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆, 400 MHz) identify key signals: δ 8.2–8.5 ppm (urea NH), δ 6.8–7.6 ppm (aromatic protons), and δ 2.3–2.5 ppm (thiazole methyl group) .

- High-resolution mass spectrometry (HRMS) : Exact mass confirmation (e.g., m/z calculated for C₂₀H₁₉ClN₄OS: 414.0945) ensures molecular integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies involving thiazole-urea derivatives?

- Methodological Answer : Contradictions often arise from variations in assay conditions or substituent effects. To address this:

- Standardize assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control for solvent effects (e.g., DMSO ≤ 0.1%).

- SAR analysis : Compare substituent impacts; e.g., replacing o-tolyl with p-fluorophenyl (as in ) may alter enzyme binding affinity due to steric/electronic effects .

- Meta-analysis : Pool data from multiple studies (e.g., antimicrobial IC₅₀ values) and apply statistical models (ANOVA, p < 0.05) to identify outliers .

Q. What computational methods are recommended for target prediction and binding mode analysis?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like indoleamine 2,3-dioxygenase 1 (IDO1). For example, the urea group may form hydrogen bonds with heme cofactors, as seen in IDO1 inhibitor complexes (PDB: 6KOF) .

- MD simulations : Run 100 ns simulations (AMBER force field) to assess stability of the thiazole-methyl-urea scaffold in the binding pocket .

- QSAR modeling : Correlate substituent descriptors (e.g., Hammett σ) with bioactivity to guide rational design .

Q. How should structure-activity relationship (SAR) studies be designed for thiazole-urea derivatives?

- Methodological Answer :

- Variable substituents : Systematically modify the o-tolyl group (e.g., electron-withdrawing Cl, electron-donating CH₃) and urea linkage (e.g., alkyl vs. aryl).

- Bioactivity profiling : Test against panels of enzymes (e.g., kinases, cytochrome P450) and microbial strains. For antimicrobial activity, follow CLSI guidelines for MIC determination .

- Data integration : Use cheminformatics tools (e.g., KNIME, RDKit) to cluster compounds by activity and structural features, identifying key pharmacophores .

Data Contradiction Analysis

Q. How to interpret conflicting solubility and stability data in different solvent systems?

- Methodological Answer :

- Solubility testing : Compare logP values (e.g., calculated vs. experimental via shake-flask method). The compound’s logP ~3.2 suggests poor aqueous solubility, which can be improved with co-solvents (e.g., PEG-400) .

- Stability assays : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydrolyzed urea) indicate susceptibility to moisture, necessitating anhydrous storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.